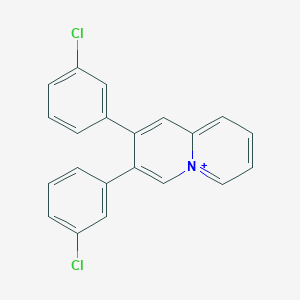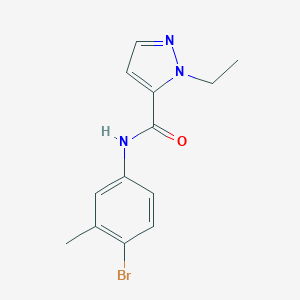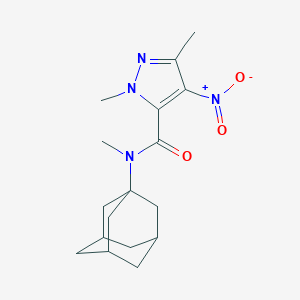
2,3-Bis(3-chlorophenyl)quinolizinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(3-chlorophenyl)quinolizinium (BCQ) is a synthetic compound that belongs to the class of quinolizinium derivatives. BCQ has been extensively studied for its potential applications in various scientific research fields due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(3-chlorophenyl)quinolizinium is not fully understood, but it is believed to involve the inhibition of various enzymatic pathways and the disruption of cellular signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In neuronal cells, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In viral cells, this compound has been shown to inhibit viral replication by disrupting the viral envelope and inhibiting viral protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the regulation of oxidative stress and inflammation, and the inhibition of viral replication. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the activity of anti-apoptotic proteins. In neuronal cells, this compound has been shown to regulate oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the activity of pro-inflammatory cytokines. In viral cells, this compound has been shown to inhibit viral replication by disrupting the viral envelope and inhibiting viral protein synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Bis(3-chlorophenyl)quinolizinium has several advantages for lab experiments, including its high potency, low toxicity, and well-established synthesis method. However, this compound also has several limitations, including its limited solubility in water and its potential to form toxic metabolites in vivo. These limitations should be taken into consideration when designing experiments involving this compound.
Direcciones Futuras
There are several future directions for the study of 2,3-Bis(3-chlorophenyl)quinolizinium, including the development of novel derivatives with improved potency and selectivity, the elucidation of the mechanism of action, and the evaluation of its potential therapeutic applications in humans. Additionally, the development of novel drug delivery systems for this compound could enhance its efficacy and reduce its toxicity in vivo. Overall, the study of this compound has the potential to lead to the development of novel therapies for a wide range of diseases.
Métodos De Síntesis
2,3-Bis(3-chlorophenyl)quinolizinium can be synthesized through a multistep reaction process involving the reaction of 3-chloroaniline with 2,3-dichloroquinoxaline, followed by the reaction of the resulting intermediate with sodium hydroxide and 3-chlorobenzaldehyde. The final product is obtained through the reaction of the intermediate with sulfuric acid and acetic anhydride. The synthesis method of this compound is well-established, and the compound can be synthesized in large quantities with high purity.
Aplicaciones Científicas De Investigación
2,3-Bis(3-chlorophenyl)quinolizinium has been extensively studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious disease research. In cancer research, this compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, this compound has been shown to exhibit neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In infectious disease research, this compound has been shown to exhibit potent antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and influenza virus.
Propiedades
Fórmula molecular |
C21H14Cl2N+ |
|---|---|
Peso molecular |
351.2 g/mol |
Nombre IUPAC |
2,3-bis(3-chlorophenyl)quinolizin-5-ium |
InChI |
InChI=1S/C21H14Cl2N/c22-17-7-3-5-15(11-17)20-13-19-9-1-2-10-24(19)14-21(20)16-6-4-8-18(23)12-16/h1-14H/q+1 |
Clave InChI |
QACRFSYCQZQEDC-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
SMILES canónico |
C1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,3-benzodioxol-5-yl)-5-[(2,5-dimethylphenoxy)methyl]-2-furamide](/img/structure/B280428.png)

![Methyl 5-isopropyl-2-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B280431.png)
![1-{5-[(3-Chlorophenoxy)methyl]-2-furoyl}-4-ethylpiperazine](/img/structure/B280432.png)

![methyl 3-({5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B280434.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)


![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)


